Cas no 83834-10-0 (3,7-Dibromodibenzob,dthiophene)

3,7-Dibromodibenzob,dthiophene structure
83834-10-0 structure
Produktname:3,7-Dibromodibenzob,dthiophene
CAS-Nr.:83834-10-0
MF:C12H6Br2S
MW:342.049040317535
MDL:MFCD01027447
CID:1036531
PubChem ID:253660259

3,7-Dibromodibenzob,dthiophene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,7-Dibromodibenzo[b,d]thiophene
    • 3,7-dibromodibenzothiophene
    • 3,7-dibromodibromodibenzo[b,d]thiophene
    • 3,7-Dibromo-dibenzothiophene
    • 3,7-dibromobenzo[b]benzo[b]thiophene
    • AK117811
    • Dibenzothiophene, 3,7-dibromo-
    • KMNBVODPWIFUSS-UHFFFAOYSA-N
    • 2904AC
    • ST013763
    • AB0069908
    • ST2404667
    • AX8243805
    • D4274
    • 3,7-Dibromodibenzothiophene (ACI)
    • AKOS000583305
    • YSCH0188
    • CS-0155766
    • DTXSID20355504
    • AG-690/12766104
    • MFCD01027447
    • 83834-10-0
    • 5,11-DIBROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • DB-365768
    • SY056206
    • AS-59023
    • SCHEMBL205544
    • 3,7-Dibromodibenzob,dthiophene
    • MDL: MFCD01027447
    • Inchi: 1S/C12H6Br2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H
    • InChI-Schlüssel: KMNBVODPWIFUSS-UHFFFAOYSA-N
    • Lächelt: BrC1C=C2SC3C(C2=CC=1)=CC=C(Br)C=3

Berechnete Eigenschaften

  • Genaue Masse: 339.85600
  • Monoisotopenmasse: 339.85570g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 222
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topologische Polaroberfläche: 28.2

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.905±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 175.0 to 179.0 deg-C
  • Siedepunkt: 436.5±25.0 °C at 760 mmHg
  • Flammpunkt: 217.8±23.2 °C
  • Löslichkeit: Insuluble (6.5E-5 g/L) (25 ºC),
  • PSA: 28.24000
  • LogP: 5.57950

3,7-Dibromodibenzob,dthiophene Sicherheitsinformationen

3,7-Dibromodibenzob,dthiophene Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

3,7-Dibromodibenzob,dthiophene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B426378-5mg
3,7-Dibromodibenzo[b,d]thiophene
83834-10-0
5mg
$ 65.00 2022-06-07
TRC
B426378-25mg
3,7-Dibromodibenzo[b,d]thiophene
83834-10-0
25mg
$ 80.00 2022-06-07
abcr
AB440574-25 g
3,7-Dibromodibenzo[b,d]thiophene; .
83834-10-0
25g
€801.60 2023-06-16
eNovation Chemicals LLC
D954796-1g
3,7-Dibromodibenzothiophene
83834-10-0 96.0%
1g
$70 2025-02-19
abcr
AB440574-1g
3,7-Dibromodibenzo[b,d]thiophene; .
83834-10-0
1g
€107.20 2025-02-20
abcr
AB440574-5g
3,7-Dibromodibenzo[b,d]thiophene; .
83834-10-0
5g
€251.70 2025-02-20
1PlusChem
1P0039XA-5g
3,7-Dibromodibenzothiophene
83834-10-0 95%
5g
$92.00 2025-02-19
Aaron
AR003A5M-25g
3,7-Dibromodibenzothiophene
83834-10-0 95%
25g
$332.00 2025-01-21
eNovation Chemicals LLC
D459890-5g
3,7-Dibromodibenzo[b,d]thiophene
83834-10-0 97%
5g
$180 2025-02-22
eNovation Chemicals LLC
D954796-1g
3,7-Dibromodibenzothiophene
83834-10-0 96.0%
1g
$70 2025-02-28

3,7-Dibromodibenzob,dthiophene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ;  4 h, reflux
2.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid Solvents: Acetic acid ;  2 h, 0 °C; 12 h, rt
2.2 Reagents: Water
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; rt → reflux; 3 h, reflux; reflux → 0 °C
3.2 Reagents: Water ;  0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Colour tunability by optically induced electron transfer in diarylamine-dibenzothiophene derivatives
Ruighi, Francesco; et al, Dyes and Pigments, 2023, 219,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 -
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referenz
Anodic oxidation of sulfur-bridged hexamethoxybiphenyl compounds: isolation of a stable mixed-valence salt of 2,3,4,6,7,8-hexamethoxydibenzo[bc,fg][1,4]dithiapentalene
Cariou, Michel; et al, New Journal of Chemistry, 1996, 20(10), 1031-1039

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  15 h, 140 °C
Referenz
Edge-Decorated Polycyclic Aromatic Hydrocarbons by an Oxidative Coupling Approach
Gilmartin, Philip ; et al, Chemistry - A European Journal, 2023, 29(10),

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Potassium thiocyanate ,  Sodium nitrite ,  Iron chloride (FeCl3) Solvents: Water ;  0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Disodium sulfide Solvents: Ethanol ,  Water ;  overnight, reflux; cooled
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  12 h, 140 °C
Referenz
Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis
Zhang, Tao; et al, Organic Letters, 2018, 20(17), 5439-5443

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium nitrite Solvents: Water
2.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide
2.4 Solvents: Water
Referenz
Synthesis and anti-Pneumocystis carinii pneumonia activity of novel dicationic dibenzothiophenes and orally active prodrugs
Patrick, Donald A.; et al, European Journal of Medicinal Chemistry, 1999, 34, 575-583

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  reflux; 6 h, reflux
1.2 Reagents: Water ;  heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Dipolar Stabilization of Emissive Singlet Charge Transfer Excited States in Polyfluorene Copolymers
Dias, Fernando B.; et al, Journal of Physical Chemistry B, 2008, 112(21), 6557-6566

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Bromine Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  0 °C; 0 °C → rt; overnight, rt
Referenz
Synthesis and nonlinear optical properties of a new A-π-A two-photon compound utilizing dibenzothiophene as center
Zhang, Xian; et al, Chinese Journal of Chemistry, 2007, 25(12), 1883-1886

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide
1.4 Solvents: Water
Referenz
Synthesis and anti-Pneumocystis carinii pneumonia activity of novel dicationic dibenzothiophenes and orally active prodrugs
Patrick, Donald A.; et al, European Journal of Medicinal Chemistry, 1999, 34, 575-583

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid Solvents: Acetic acid ;  2 h, 0 °C; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; rt → reflux; 3 h, reflux; reflux → 0 °C
2.2 Reagents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Colour tunability by optically induced electron transfer in diarylamine-dibenzothiophene derivatives
Ruighi, Francesco; et al, Dyes and Pigments, 2023, 219,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Zinc Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
2.2 Reagents: Potassium thiocyanate ,  Sodium nitrite ,  Iron chloride (FeCl3) Solvents: Water ;  0 °C; overnight, 0 °C → rt
2.3 Reagents: Water ;  rt
2.4 Reagents: Disodium sulfide Solvents: Ethanol ,  Water ;  overnight, reflux; cooled
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  12 h, 140 °C
Referenz
Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis
Zhang, Tao; et al, Organic Letters, 2018, 20(17), 5439-5443

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  12 h, 140 °C
Referenz
Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis
Zhang, Tao; et al, Organic Letters, 2018, 20(17), 5439-5443

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium thiocyanate ,  Iron chloride (FeCl3) Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Disodium sulfide Solvents: Ethanol ,  Water ;  24 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  15 h, 140 °C
Referenz
Edge-Decorated Polycyclic Aromatic Hydrocarbons by an Oxidative Coupling Approach
Gilmartin, Philip ; et al, Chemistry - A European Journal, 2023, 29(10),

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  17 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 1 h, 0 °C
2.2 Reagents: Potassium thiocyanate ,  Iron chloride (FeCl3) Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C; 16 h, 0 °C → rt
2.3 Reagents: Disodium sulfide Solvents: Ethanol ,  Water ;  24 h, reflux; reflux → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
3.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  15 h, 140 °C
Referenz
Edge-Decorated Polycyclic Aromatic Hydrocarbons by an Oxidative Coupling Approach
Gilmartin, Philip ; et al, Chemistry - A European Journal, 2023, 29(10),

3,7-Dibromodibenzob,dthiophene Raw materials

3,7-Dibromodibenzob,dthiophene Preparation Products

3,7-Dibromodibenzob,dthiophene Verwandte Literatur

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